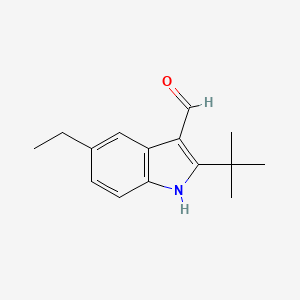
Ethyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H17ClN2O6S and its molecular weight is 448.87. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
This compound, like many indole derivatives, may exhibit potent antiviral properties . Indole derivatives have been synthesized and tested for their inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural similarity suggests that Ethyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate could be explored for its efficacy in this field.
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory effects . They can be designed to target specific inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases . Research into this compound could uncover novel mechanisms of action and therapeutic applications.
Anticancer Research
The indole nucleus is a common feature in many synthetic drug molecules with anticancer activities . By binding with high affinity to multiple receptors, indole derivatives can interfere with cancer cell proliferation and survival . This compound’s unique structure may offer new avenues for cancer treatment research.
Antioxidant Properties
Indole derivatives often possess antioxidant properties , which are crucial in combating oxidative stress-related diseases. The exploration of Ethyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate in this context could lead to the development of new antioxidants .
Antimicrobial and Antitubercular Activity
The broad-spectrum antimicrobial and antitubercular activities of indole derivatives make them valuable in the development of new antibiotics. Given the rising concern over antibiotic resistance, studying this compound could contribute to the discovery of alternative antimicrobial agents .
Plastic Additives
Indole derivatives can serve as functional additives in plastics, providing properties such as stabilization, UV protection, and flame retardancy . Ethyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate could be investigated for its potential use as a novel plastic additive, enhancing the material properties of various polymers.
properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(3-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)14-8-6-7-13(2)11-14)12-18(24)23(22-19)16-10-5-4-9-15(16)21/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBIKAHABWGUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC(=C2)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-chlorophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2896555.png)
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2896556.png)
![N-(2,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2896557.png)

![3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2896562.png)


![3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896566.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2896568.png)
![N-ethyl-2-piperazin-1-yl-5-{[(4-propylphenyl)sulfonyl]amino}benzamide](/img/structure/B2896572.png)
![N-ethyl-8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2896573.png)

![1-(4-Methylsulfanylphenyl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2896577.png)
